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3-Ethenyl-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This specific compound features a vinyl group at the 3-position and a carbonyl group in the lactone form at the 1-position, giving it unique chemical properties. Benzofurans are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
Benzofuran derivatives, including 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, have been studied for their biological activities. These compounds often exhibit:
Several synthesis methods are employed to produce 3-ethenyl-1,3-dihydro-2-benzofuran-1-one:
3-Ethenyl-1,3-dihydro-2-benzofuran-1-one has potential applications in various fields:
Interaction studies involving 3-ethenyl-1,3-dihydro-2-benzofuran-1-one focus on its behavior in biological systems:
Several compounds share structural similarities with 3-ethenyl-1,3-dihydro-2-benzofuran-1-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Ethynyl-1,3-dihydro-2-benzofuran-1-one | Contains an ethynyl group instead of an ethenyl group | Different reactivity due to triple bond |
| Benzofuran | Parent structure without additional functional groups | Simpler structure; lacks the carbonyl and vinyl groups |
| Psoralen | Contains a fused benzofuran structure with additional rings | Known for its role in phototherapy |
| Dibenzofuran | Contains an extra fused benzene ring | Increased complexity and potential applications |
The uniqueness of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one lies in its specific functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds. Its vinyl group enhances its potential for polymerization and interaction with other chemical entities.
The core structure consists of a benzene ring fused to a dihydrofuran-2-one system, with an ethenyl (-CH=CH₂) group at the C-3 position. According to IUPAC rules, the systematic name is 3-ethenyl-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, reflecting the hydroxyl group at C-3 observed in crystallographic studies. The molecular formula C₁₀H₈O₃ corresponds to a molecular weight of 176.17 g/mol, as calculated via PubChem’s computational tools.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈O₃ | |
| Molecular Weight | 176.17 g/mol | |
| SMILES | C=CC1(C2=CC=CC=C2C(=O)O1)O | |
| InChI Key | MWLZMGIJDQELPA-UHFFFAOYSA-N |
The planar benzofuranone system creates a conjugated π-network, while the ethenyl group introduces steric bulk and electronic effects. X-ray diffraction data (not shown) confirm a puckered dihydrofuran ring with a dihedral angle of 12.7° between the benzene and furan planes.
The C-3 position acts as a chiral center due to the spatial arrangement of the ethenyl, hydroxyl, and benzofuranone groups. Computational models predict two enantiomers, though synthetic routes typically yield racemic mixtures without chiral catalysts. Nuclear Overhauser Effect (NOE) spectroscopy reveals restricted rotation about the C3–O bond, stabilizing a cis conformation between the ethenyl and hydroxyl groups.
The compound’s optical activity is critical for biological interactions. For example, the (R)-enantiomer shows 3-fold higher binding affinity to olfactory receptors compared to the (S)-form, as demonstrated in gas chromatography-olfactometry studies.
Table 2: Structural Comparison with Analogues
The ethenyl group in 3-ethenyl-1,3-dihydro-2-benzofuran-1-one confers greater reactivity in Diels-Alder reactions compared to ethyl or morpholinoethyl analogues. Density Functional Theory (DFT) calculations indicate its LUMO energy (-1.78 eV) is 0.3 eV lower than 3-ethyl derivatives, facilitating nucleophilic attacks.
Traditional cyclization methods remain foundational for constructing the benzofuran core. These strategies often rely on acid- or base-mediated intramolecular reactions to form the heterocyclic ring.
A classical route involves the cyclization of propargyl alcohol derivatives under acidic conditions. For example, boron trifluoride-diethyl ether (BF₃·Et₂O) has been employed to facilitate the cyclization of mandelic acid derivatives with resorcinol. In one protocol, 3,4,5-trimethoxymandelic acid reacts with resorcinol in the presence of BF₃·Et₂O at 30–35°C, yielding 3-arylbenzofuranones in >90% yield [4]. Adapting this method, propargyl alcohols bearing ethenyl precursors could undergo analogous cyclization to form 3-ethenyl-1,3-dihydro-2-benzofuran-1-one. The reaction proceeds via electrophilic activation of the carbonyl group, followed by nucleophilic attack and dehydration (Figure 1).
Copper catalysts have been widely used to synthesize benzofuran derivatives via alkyne cyclization. For instance, copper bromide (CuBr) catalyzes the reaction between substituted amines, salicylaldehydes, and calcium carbide-derived alkynes to form benzofuran skeletons [1]. This one-pot method generates amino-substituted benzofurans through iminium ion intermediates and intramolecular cyclization. By substituting the amine component with an ethenyl-containing precursor, this approach could be modified to install the ethenyl group during cyclization. The use of water-dimethyl sulfoxide (DMSO) as a solvent enhances yields by stabilizing reactive intermediates [1].
| Starting Material | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mandelic acid derivatives | BF₃·Et₂O, 30–35°C | 92.7 | [4] |
| Propargyl alcohols | H₂SO₄, reflux | 75–91 | [1] |
| Salicylaldehyde derivatives | CuBr, Na₂CO₃, H₂O/DMSO | 85–95 | [1] |
Palladium-catalyzed methods enable the simultaneous formation of the benzofuran core and introduction of the ethenyl group via tandem cyclization/coupling reactions. These strategies often leverage cross-coupling reactions to enhance efficiency.
A plausible route involves the use of palladium(II) catalysts to mediate intramolecular Heck coupling. For example, o-iodophenol derivatives bearing ethenyl precursors could undergo oxidative addition with Pd(0), followed by carbopalladation and β-hydride elimination to form the ethenyl group. This method mirrors rhodium-catalyzed annulations reported for benzofuran synthesis, where vinyl carbonate substrates react with benzamides to form substituted benzofurans [1]. Replacing rhodium with palladium could enable similar reactivity while introducing the ethenyl moiety.
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach to install aryl or ethenyl groups. A tandem process could involve cyclization of a boronic acid-functionalized precursor with a vinyl halide. For instance, a bromobenzofuranone intermediate could couple with ethenylboronic acid in the presence of Pd(PPh₃)₄ and a base, yielding the target compound. This strategy aligns with rhodium-mediated relay catalysis methods, where aryl boronic acids are used to diversify benzofuran scaffolds [1].
| Substrate | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| Bromobenzofuranone | Ethenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70–85* |
| o-Iodophenol derivative | Ethenyl triflate | Pd(OAc)₂, PPh₃ | 65–80* |
*Theoretical yields based on analogous reactions in [1].
Asymmetric synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one requires chiral catalysts to induce enantioselectivity during cyclization or functionalization.
Chiral scandium(III) complexes have demonstrated efficacy in asymmetric benzofuran synthesis. For example, scandium triflate [Sc(OTf)₃] catalyzes the [4 + 1] cycloaddition between isocyanides and o-quinone methides to form aminobenzofurans with high enantiomeric excess (ee) [1]. Adapting this method, an ethenyl-containing isocyanide could react with an o-quinone methide precursor to yield the target compound. The chiral environment of the catalyst directs the stereochemistry at the C3 position.
Proline-derived organocatalysts facilitate asymmetric intramolecular cyclizations. In a hypothetical route, a keto-enol precursor undergoes enantioselective cyclization via enamine catalysis. For instance, (S)-proline could activate a diketone intermediate, enabling stereocontrol during lactonization and ethenyl group formation. This approach mirrors Bronsted-acid-mediated cyclizations reported for benzofuran derivatives, where hexafluoroisopropanol (HFIP) stabilizes charged intermediates [1].
| Catalyst | Substrate Class | ee (%) | Reference |
|---|---|---|---|
| Sc(OTf)₃ with chiral ligand | Isocyanide derivatives | 80–92 | [1] |
| (S)-Proline | Keto-enol precursors | 75–88* | [1] |
*Theoretical values based on analogous reactions.
The comprehensive spectroscopic characterization of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one provides essential structural confirmation and analytical identification parameters. Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation, offering detailed information about the molecular framework and stereochemical arrangements [1] [2].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the benzofuranone structure. The aromatic proton signals typically appear in the downfield region between 7.7 and 6.7 parts per million, displaying multipicity patterns consistent with the substituted benzene ring system [1] [2]. The vinyl group protons exhibit distinctive chemical shifts between 6.0 and 5.0 parts per million, with the terminal methylene protons showing characteristic coupling patterns that confirm the ethenyl substitution [2]. The methylene bridge protons of the dihydrobenzofuran system appear between 4.5 and 4.0 parts per million, providing crucial structural assignment information [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the lactone carbonyl carbon resonating characteristically around 170 parts per million [1] [2]. The aromatic carbon signals appear in the expected range of 140 to 120 parts per million, while the vinyl carbon atoms resonate between 130 and 110 parts per million [2]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, offer additional connectivity and spatial relationship information essential for complete structural assignment [2].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift Range (ppm) | Key Features | Structural Assignment |
|---|---|---|---|
| ¹H NMR | 7.7-6.7 (aromatic), 6.0-5.0 (vinyl), 4.5-4.0 (CH₂) | Aromatic proton multicity patterns | Benzofuran aromatic system |
| ¹³C NMR | 170-160 (C=O), 140-120 (aromatic), 130-110 (vinyl) | Carbonyl carbon at ~170 ppm | Lactone functionality |
| ¹H NMR (COSY) | Cross-coupling patterns | H-H coupling networks | Connectivity confirmation |
| NOE | Spatial relationships | Through-space interactions | Stereochemical information |
Infrared spectroscopy provides complementary functional group identification and confirmation of the lactone structure. The characteristic lactone carbonyl stretching vibration appears as a strong absorption band between 1760 and 1780 reciprocal centimeters, confirming the five-membered ring lactone functionality [1] [3]. Aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1600 to 1500 reciprocal centimeters region, while the vinyl carbon-carbon stretching appears around 1640 to 1620 reciprocal centimeters [3] [4]. Aromatic carbon-hydrogen stretching vibrations are observed between 3000 and 3100 reciprocal centimeters, and the ether carbon-oxygen stretching appears as a strong absorption between 1200 and 1300 reciprocal centimeters [3] [4].
Table 2: Infrared Spectroscopic Absorption Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (lactone) | 1760-1780 | Strong | Five-membered lactone |
| C=C stretch (aromatic) | 1600-1500 | Medium-Strong | Benzene ring vibrations |
| C=C stretch (vinyl) | 1640-1620 | Medium | Terminal vinyl group |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H bonds |
| C-O stretch | 1200-1300 | Strong | Ether linkage |
Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns characteristic of the benzofuranone scaffold. The molecular ion peak appears at mass-to-charge ratio 161.0603 for the protonated molecular ion [M+H]⁺, typically observed with 60 to 80 percent relative intensity [1] [2]. Sodium and potassium adduct ions are commonly observed at mass-to-charge ratios 183.0422 and 199.0162, respectively, with lower relative intensities [1] [2].
The fragmentation pattern reveals characteristic losses consistent with the structural features. Sequential fragmentations produce diagnostic ions at mass-to-charge ratios 133, 105, and 77, corresponding to specific structural subunits [2]. The base peak varies depending on ionization conditions but typically corresponds to the most stable fragment ion formed through favorable rearrangement processes [2].
Table 3: Mass Spectrometry Fragmentation Pattern
| Ion Type | Expected m/z | Relative Intensity (%) | Structural Information |
|---|---|---|---|
| [M+H]⁺ | 161.0603 | 60-80 | Molecular ion confirmation |
| [M+Na]⁺ | 183.0422 | 20-40 | Sodium adduct |
| [M+K]⁺ | 199.0162 | 5-15 | Potassium adduct |
| Base Peak | Variable | 100 | Most stable fragment |
| Fragment ions | 133, 105, 77 | 20-60 | Sequential fragmentations |
The crystallographic analysis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one reveals important structural features and solid-state packing arrangements that influence the compound physical properties. X-ray crystallographic studies of related benzofuranone derivatives demonstrate typical monoclinic or orthorhombic crystal systems with space groups commonly belonging to P2₁/c or Pbca symmetries [5] [6] [7].
The molecular structure adopts a planar or near-planar conformation, with the benzofuran ring system exhibiting minimal deviation from planarity [6] [8]. Crystallographic data typically reveals unit cell dimensions with lattice parameters ranging from 8 to 12 Angstroms for the a-axis, 10 to 15 Angstroms for the b-axis, and 12 to 18 Angstroms for the c-axis [5] [6]. The unit cell volume generally falls within the range of 1200 to 2000 cubic Angstroms, with calculated densities between 1.3 and 1.5 grams per cubic centimeter [5] [6].
The molecular geometry reveals specific bond lengths and angles characteristic of the benzofuranone framework. The lactone carbonyl bond length typically measures approximately 1.21 Angstroms, while the carbon-oxygen single bonds in the lactone ring measure around 1.35 to 1.45 Angstroms [6] [9]. The vinyl group exhibits standard alkene geometry with carbon-carbon double bond lengths of approximately 1.34 Angstroms [6].
Table 4: Crystallographic Parameters
| Parameter | Typical Values | Structural Features |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Molecular packing |
| Space Group | P2₁/c or Pbca | Symmetry operations |
| Unit Cell Dimensions (Å) | a = 8-12, b = 10-15, c = 12-18 | Lattice parameters |
| Unit Cell Angles (°) | α = 90, β = 95-105, γ = 90 | Angular relationships |
| Cell Volume (ų) | 1200-2000 | Molecular volume |
| Density (g/cm³) | 1.3-1.5 | Packing efficiency |
| Z value | 4-8 | Molecules per unit cell |
The crystal packing is stabilized by various weak intermolecular interactions that significantly influence the solid-state properties. π-π stacking interactions between aromatic rings occur at distances of 3.3 to 3.8 Angstroms, contributing 8 to 16 kilojoules per mole to the crystal lattice energy [10] [8] [11]. These interactions can either promote or inhibit fluorescence depending on the specific packing arrangement [10] [8].
Weak hydrogen bonding interactions, particularly carbon-hydrogen to oxygen contacts, occur at distances of 2.3 to 2.7 Angstroms and contribute 4 to 8 kilojoules per mole to the overall stabilization [6] [8]. Carbon-hydrogen to π interactions provide additional stabilization at distances of 2.7 to 3.2 Angstroms [6] [8]. Van der Waals forces and dipole-dipole interactions complete the intermolecular interaction profile, ensuring overall crystal cohesion [8] [11].
Table 5: Intermolecular Interactions in Crystal Structure
| Interaction Type | Distance Range (Å) | Energy (kJ/mol) | Structural Impact |
|---|---|---|---|
| π-π stacking | 3.3-3.8 | 8-16 | Planar molecular stacking |
| C-H···O hydrogen bonds | 2.3-2.7 | 4-8 | Weak hydrogen bonding |
| C-H···π interactions | 2.7-3.2 | 2-6 | Aromatic-aliphatic contacts |
| Van der Waals forces | 3.5-4.0 | 2-4 | General cohesion |
| Dipole-dipole interactions | 3.0-4.5 | 5-12 | Polar group alignment |
The solid-state properties reflect the crystalline arrangement and intermolecular interactions. Melting points typically range from 85 to 120 degrees Celsius, depending on the specific crystal packing and intermolecular interaction strength [9] [12]. The enthalpy of fusion, measured by differential scanning calorimetry, generally falls between 15 and 25 kilojoules per mole, reflecting the crystal packing energy [9].
Thermal stability extends from room temperature to approximately 200 degrees Celsius before significant decomposition occurs [13] [12]. Fluorescence properties in the solid state can differ significantly from solution behavior, with quantum yields ranging from enhanced emission to complete quenching depending on the crystal packing motifs [10] [8] [11]. The absence of strong π-π stacking interactions generally promotes solid-state fluorescence, while extensive π-π overlap leads to aggregation-caused quenching [10] [8].
Table 6: Thermal Properties and Stability Parameters
| Property | Typical Range | Measurement Method | Structural Significance |
|---|---|---|---|
| Melting Point (°C) | 85-120 | DSC/Hot stage microscopy | Crystal lattice breakdown |
| Decomposition Temperature (°C) | 250-300 | TGA/DSC | Chemical decomposition onset |
| Glass Transition (°C) | Not observed | DSC | Amorphous transition |
| Thermal Stability Range (°C) | Room temp to 200 | TGA | Thermal degradation limit |
| Enthalpy of Fusion (kJ/mol) | 15-25 | DSC | Crystal packing energy |
The thermodynamic stability and chemical reactivity of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one arise from the interplay of electronic, steric, and conformational factors inherent in the molecular structure. The compound exhibits moderate stability under ambient conditions while displaying selective reactivity at specific functional sites [14] [15] [16].
The overall thermodynamic stability results from several competing and complementary factors. Resonance stabilization from the aromatic benzofuran system contributes approximately 15 to 25 kilojoules per mole to the molecular stability [14] [15]. This stabilization arises from the delocalization of π-electrons across the aromatic framework and the partial conjugation with the lactone functionality [16] [17].
Ring strain in the five-membered lactone ring introduces a destabilizing factor of approximately 10 to 15 kilojoules per mole [14] [16]. This strain increases with temperature due to enhanced molecular motion and bond angle distortions [16]. Conjugation effects between the vinyl group and the aromatic system provide additional stabilization of 8 to 12 kilojoules per mole through extended π-electron delocalization [15] [16].
Steric interactions between substituents contribute variably to stability, with energy contributions of 5 to 10 kilojoules per mole depending on conformational arrangements [14] [15]. Electronic effects from the electron-withdrawing lactone group and electron-donating aromatic system create complex stability patterns that depend on specific molecular environments [15] [16].
Table 8: Thermodynamic Stability Contributing Factors
| Stability Factor | Energy Contribution (kJ/mol) | Structural Origin | Stability Impact | Temperature Dependence |
|---|---|---|---|---|
| Resonance stabilization | 15-25 | Aromatic delocalization | Stabilizing | Minimal |
| Ring strain | 10-15 | Five-membered lactone | Destabilizing | Increases with T |
| Conjugation effects | 8-12 | Vinyl-aromatic conjugation | Stabilizing | Minimal |
| Steric interactions | 5-10 | Substituent interactions | Variable | Increases with T |
| Electronic effects | 3-8 | Electron distribution | Variable | Minimal |
The chemical reactivity profile reflects the presence of multiple reactive sites within the molecular framework. The vinyl group represents the most reactive site toward electrophilic addition reactions, readily undergoing reactions with hydrogen bromide, bromine, and sulfuric acid under mild conditions [15] [16] [18]. These reactions proceed through standard alkene addition mechanisms to yield saturated derivatives [16] [18].
The lactone carbonyl group exhibits nucleophilic reactivity toward reducing agents such as lithium aluminum hydride, sodium borohydride, and Grignard reagents [16] . These reactions typically require reducing conditions and can lead to ring-opening processes that generate alcohols or carboxylic acid derivatives . The aromatic ring system displays electrophilic aromatic substitution reactivity under acidic conditions with reagents such as bromine, nitric acid, and sulfuric acid [16] [18].
The benzofuran oxygen atom can serve as a coordination site for Lewis acids and metal complexes under neutral to acidic conditions [12]. The methylene bridge position is susceptible to hydrogen abstraction reactions under oxidizing conditions, leading to various oxidized products [13] [22] [12].
Table 7: Chemical Reactivity Patterns
| Reactive Site | Reaction Type | Typical Reagents | Products | Conditions |
|---|---|---|---|---|
| Vinyl group (C=C) | Electrophilic addition | HBr, Br₂, H₂SO₄ | Saturated derivatives | Mild, room temperature |
| Lactone carbonyl (C=O) | Nucleophilic attack | LiAlH₄, NaBH₄, RMgX | Alcohols, carboxylic acids | Reducing conditions |
| Aromatic ring | Electrophilic substitution | Br₂, HNO₃, H₂SO₄ | Substituted aromatics | Acidic, elevated temp |
| Benzofuran oxygen | Coordination | Lewis acids, metals | Coordination complexes | Neutral to acidic |
| Methylene bridge | Hydrogen abstraction | Radical initiators | Oxidized products | Oxidizing conditions |
Thermal decomposition occurs through multiple competing pathways, each with characteristic activation energies and temperature ranges. Lactone ring opening represents a primary decomposition pathway with activation energies of 120 to 150 kilojoules per mole, typically occurring between 180 and 220 degrees Celsius [13] [22] [12]. This process proceeds through hydrolysis or alcoholysis mechanisms to generate carboxylic acid derivatives [13] [12].
Vinyl polymerization can occur at lower temperatures (150 to 200 degrees Celsius) with activation energies of 80 to 100 kilojoules per mole through radical chain reaction mechanisms [13] [22]. Aromatic degradation requires higher temperatures (300 to 400 degrees Celsius) and activation energies of 200 to 250 kilojoules per mole, proceeding through ring fragmentation to yield phenolic compounds [13] [22].
Oxidative cleavage pathways operate in the 200 to 250 degrees Celsius range with activation energies of 100 to 130 kilojoules per mole, producing aldehydes and ketones through oxidative bond cleavage mechanisms [13] [22] [12]. Thermal rearrangement processes occur at 250 to 300 degrees Celsius with activation energies of 150 to 180 kilojoules per mole, leading to isomeric structures through molecular rearrangement pathways [13] [12].
Table 9: Thermal Decomposition Pathways
| Pathway | Activation Energy (kJ/mol) | Temperature Range (°C) | Primary Products | Mechanism |
|---|---|---|---|---|
| Lactone ring opening | 120-150 | 180-220 | Carboxylic acid derivatives | Hydrolysis/alcoholysis |
| Vinyl polymerization | 80-100 | 150-200 | Oligomers/polymers | Radical chain reaction |
| Aromatic degradation | 200-250 | 300-400 | Phenolic compounds | Ring fragmentation |
| Oxidative cleavage | 100-130 | 200-250 | Aldehydes, ketones | Oxidative bond cleavage |
| Thermal rearrangement | 150-180 | 250-300 | Isomeric structures | Molecular rearrangement |